

Conformational Landscape of **tert-Butyl 3-(methylamino)propylcarbamate**: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 3-(methylamino)propylcarbamate*

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Introduction

tert-Butyl 3-(methylamino)propylcarbamate is a bifunctional molecule incorporating a carbamate group and a secondary amine. As with many flexible molecules, its three-dimensional structure is not static but exists as an ensemble of interconverting conformers. Understanding the conformational preferences of this molecule is crucial for applications in drug design, materials science, and organic synthesis, as its shape dictates its interactions with biological targets and its physicochemical properties.

While specific experimental data on the conformational analysis of **tert-butyl 3-(methylamino)propylcarbamate** is not extensively available in peer-reviewed literature, this guide outlines the established principles of carbamate conformational behavior and details the methodologies that would be employed for a comprehensive analysis. The information presented is based on studies of analogous carbamate-containing molecules.

Core Concepts in Carbamate Conformation

The conformational landscape of carbamates is primarily governed by the electronic and steric properties of the carbamate functional group. Key characteristics include:

- Planarity: The carbamate group (-O-C(=O)-N-) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond.
- Cis/Trans Isomerism: Rotation around the C-N bond is restricted, leading to the possibility of cis (or syn) and trans (or anti) isomers.^{[1][2]} For carbamates, the trans conformer is often slightly more stable, though the energy difference can be small (in the range of 1-1.5 kcal/mol), allowing for the presence of both conformers in solution.^{[1][2]} In some cases, intramolecular hydrogen bonding can stabilize the cis conformation.^[3]
- Rotational Barriers: The energy barrier to rotation around the C-N bond in carbamates is lower than that in amides.^{[1][4]}

Key Rotatable Bonds in **tert-Butyl 3-(methylamino)propylcarbamate**

A full conformational analysis of **tert-butyl 3-(methylamino)propylcarbamate** would focus on the torsion angles around the following key rotatable bonds, as depicted in the diagram below.

Key rotatable bonds in **tert-Butyl 3-(methylamino)propylcarbamate**.

Experimental Protocols for Conformational Analysis

A combination of experimental and computational methods is typically employed to elucidate the conformational preferences of flexible molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.

- ^1H NMR Chemical Shifts and Coupling Constants: The chemical shifts of protons are sensitive to their local electronic environment, which is influenced by the molecular conformation. Vicinal coupling constants (^3J) between protons on adjacent carbons can be used to determine dihedral angles via the Karplus equation.
- Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing through-space distance restraints that are

invaluable for determining the three-dimensional structure of conformers.

- Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers and to determine the thermodynamic parameters (ΔG , ΔH , and ΔS) for their interconversion.

Detailed Protocol for ^1H NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of **tert-butyl 3-(methylamino)propylcarbamate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire a standard ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Advanced Experiments: Perform 2D NMR experiments such as COSY (to establish proton-proton connectivity), HSQC (to assign protons to their attached carbons), and NOESY/ROESY (to determine spatial proximities). For quantitative analysis of dihedral angles, measure coupling constants accurately from a high-resolution 1D spectrum.
- Data Processing and Analysis: Process the spectra using appropriate software. Integrate the signals to determine proton ratios. Analyze the coupling patterns and chemical shifts to infer conformational information. Use NOE restraints and coupling constants in conjunction with computational modeling to build and validate 3D models of the predominant conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state. This technique can unambiguously determine bond lengths, bond angles, and torsion angles. However, it is important to note that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in solution.

Computational Chemistry Methods

Computational modeling is an essential complement to experimental techniques, providing insights into the relative energies of different conformers and the barriers to their interconversion.

- **Conformational Search:** A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. Methods like molecular mechanics (e.g., using force fields like OPLS) or more advanced techniques can be used.
- **Quantum Mechanical Calculations:** The geometries of the identified conformers are then optimized, and their relative energies are calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[3][5] This allows for a more accurate determination of the stability of different conformers.
- **Simulation of NMR Parameters:** NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to validate the computational models.[5]

Data Presentation

While specific quantitative data for **tert-butyl 3-(methylamino)propylcarbamate** is not available, the following tables illustrate the type of data that would be generated in a comprehensive conformational analysis.

Table 1: Example ^1H NMR Data for a Boc-Protected Diamine in CDCl_3 (Data is for the related compound tert-Butyl (3-aminopropyl)carbamate and serves as an illustrative example)[6]

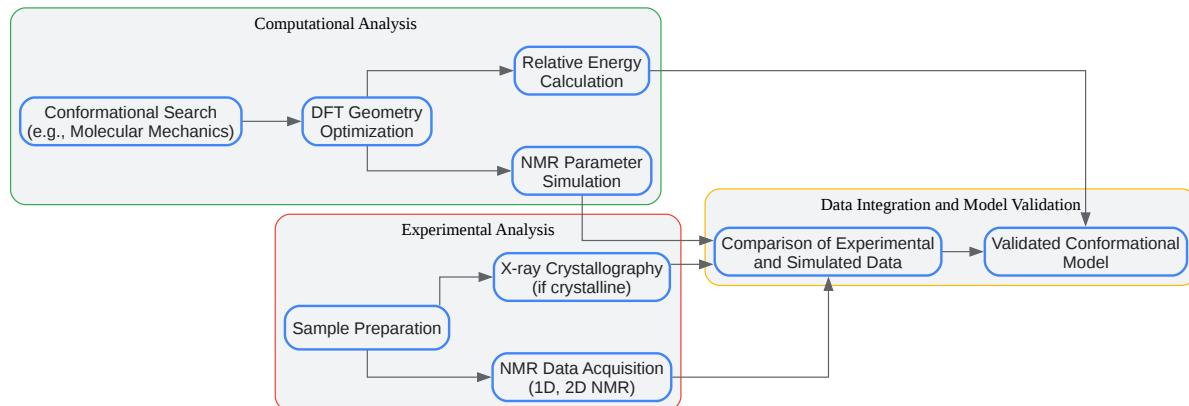
Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{C}(\text{CH}_3)_3$	1.43	Singlet	9H
$-\text{CH}_2-\text{CH}_2-\text{NH}_2$	1.62	Multiplet	2H
$-\text{CH}_2-\text{NH}_2$	2.76	Triplet	2H
$-\text{CH}_2-\text{NH}\text{Boc}$	3.21	Triplet	2H
$-\text{NH}-$	4.90	Broad Singlet	1H

Table 2: Illustrative Quantitative Conformational Data from a DFT Study of a Model Carbamate
(This data is hypothetical and serves to illustrate the output of a computational analysis)

Conformer	Dihedral Angle (τ_1 , °)	Dihedral Angle (τ_2 , °)	Relative Energy (kcal/mol)	Population (%)
1 (trans)	180	60	0.00	73.1
2 (gauche)	60	180	0.50	26.9
3 (cis)	0	180	2.50	<0.1

Visualization of Experimental and Computational Workflow

The following diagram illustrates a typical workflow for a comprehensive conformational analysis, integrating both experimental and computational approaches.



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